molecular formula C13H11N3O3S B11976495 N'-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide

Cat. No.: B11976495
M. Wt: 289.31 g/mol
InChI Key: GHYJXMWOFWOULX-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the nitro group allows for redox reactions that can generate reactive oxygen species, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(2-chloro-5-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(3-nitrophenyl)ethylidene]-2-(2-thienyl)acetohydrazide

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide is unique due to its specific structural configuration, which includes the (E)-isomer of the Schiff base. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H11N3O3S/c17-13(8-12-5-2-6-20-12)15-14-9-10-3-1-4-11(7-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+

InChI Key

GHYJXMWOFWOULX-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.